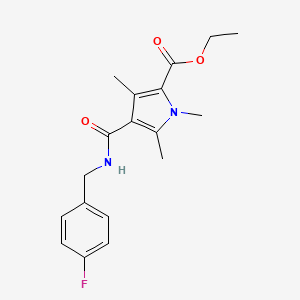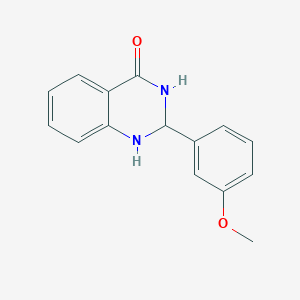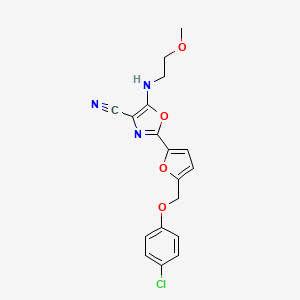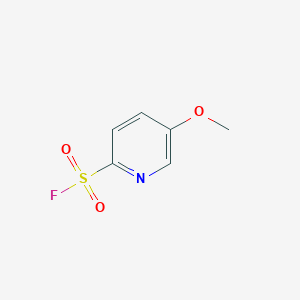
ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate, also known as EFMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFMC is a pyrrole-based compound that has a unique chemical structure that makes it an attractive target for researchers interested in developing new drugs and therapies. In
Mecanismo De Acción
The mechanism of action of ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is its unique chemical structure, which makes it an attractive target for researchers interested in developing new drugs and therapies. Additionally, this compound has been shown to have a variety of potential applications in scientific research, including cancer research and neuroscience. However, one limitation of this compound is its limited availability, as it can be difficult and expensive to synthesize.
Direcciones Futuras
There are many future directions for research on ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate. One area of interest is the development of this compound-based drugs and therapies for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, researchers may be interested in exploring new synthesis methods for this compound to improve its availability and reduce costs.
Métodos De Síntesis
Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-fluorobenzylamine with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate to produce 4-fluorobenzyl 2-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate. This compound is then reacted with 2,4-pentanedione to produce this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-((4-fluorobenzyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has shown potential in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it an attractive target for researchers interested in developing new cancer therapies. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-5-24-18(23)16-11(2)15(12(3)21(16)4)17(22)20-10-13-6-8-14(19)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRMVSKZZGVNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(7-Fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2417182.png)

![N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2417184.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2417186.png)




![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)
![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)